1-Amino-2,2-dimethylheptan-3-ol
Description
1-Amino-2,2-dimethylheptan-3-ol (CAS: 1469724-67-1) is a branched aliphatic amino alcohol with the molecular formula C₉H₂₁NO and a calculated molecular weight of 159.27 g/mol. Its structure features a hydroxyl group (-OH) at the third carbon of a heptane chain, two methyl groups (-CH₃) at the second carbon, and a primary amino group (-NH₂) at the terminal carbon. The compound is primarily utilized as a laboratory chemical and precursor in organic synthesis .
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,2-dimethylheptan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-6-8(11)9(2,3)7-10/h8,11H,4-7,10H2,1-3H3 |
InChI Key |
KSIJVUPJRKIOND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)(C)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,2-dimethylheptan-3-ol can be synthesized through several methods. One common approach involves the alkylation of 2,2-dimethylheptan-3-one with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amino alcohol.
Industrial Production Methods: In industrial settings, the production of 1-amino-2,2-dimethylheptan-3-ol often involves catalytic hydrogenation of the corresponding ketone in the presence of an amine. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: SOCl2, PBr3, or similar halogenating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkylamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Amino-2,2-dimethylheptan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-2,2-dimethylheptan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 1-Amino-2,2-dimethylheptan-3-ol is compared to other amino alcohols with analogous functional groups or structural motifs. Key compounds include:
Metaxalone Related Compound B (CAS: 66766-07-2)
- Molecular Formula: C₁₁H₁₇NO₂
- Molecular Weight : 195.26 g/mol
- Structure: Contains a phenoxy group (-O-C₆H₃(CH₃)₂) linked to a propanol backbone and a terminal amino group.
- Applications : Certified pharmaceutical secondary standard for quality control of muscle relaxants like metaxalone .
- Key Differences: Higher molecular weight and aromaticity compared to the aliphatic 1-Amino-2,2-dimethylheptan-3-ol. The presence of a phenoxy group enhances lipophilicity, influencing its pharmacokinetic behavior .
Diethylaminoethanol (CAS: 100-37-8)
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.19 g/mol
- Structure : Features a hydroxyl group and a tertiary amine (N,N-diethyl) on adjacent carbons.
- Applications : Industrial solvent, corrosion inhibitor, and precursor for surfactants and pharmaceuticals.
- Key Differences: Smaller molecular size and tertiary amine functionality result in lower boiling point (163°C) and higher volatility compared to 1-Amino-2,2-dimethylheptan-3-ol. Its toxicity profile includes respiratory irritation (PEL: 10 ppm) .
3-(1-Aminoethyl)adamantan-1-ol (CAS: 90812-24-1)
- Molecular Formula: C₁₂H₂₁NO
- Molecular Weight : 195.31 g/mol (estimated)
- Structure: Incorporates a rigid adamantane cage with hydroxyl and aminoethyl substituents.
- Applications : Used in specialized organic synthesis, particularly for rigid molecular scaffolds.
- Key Differences: The adamantane backbone confers exceptional thermal stability and steric hindrance, contrasting with the flexible heptane chain of 1-Amino-2,2-dimethylheptan-3-ol. It is classified as acutely toxic (oral LD₅₀: 300–2000 mg/kg) and a respiratory irritant .
Comparative Data Table
| Property | 1-Amino-2,2-dimethylheptan-3-ol | Metaxalone Related Compound B | Diethylaminoethanol | 3-(1-Aminoethyl)adamantan-1-ol |
|---|---|---|---|---|
| Molecular Formula | C₉H₂₁NO | C₁₁H₁₇NO₂ | C₆H₁₅NO | C₁₂H₂₁NO |
| Molecular Weight (g/mol) | 159.27 | 195.26 | 117.19 | 195.31 |
| Functional Groups | Primary -NH₂, -OH, -CH(CH₃)₂ | -NH₂, -OH, phenoxy | Tertiary -N(CH₂CH₃)₂, -OH | -NH₂, -OH, adamantane |
| Applications | Laboratory synthesis | Pharmaceutical standard | Industrial solvent | Specialty synthesis |
| Toxicity | Limited data | Non-hazardous (as CRM) | Respiratory irritant | Acute toxicity (H302, H315) |
| Key Structural Feature | Branched aliphatic chain | Aromatic ether linkage | Small tertiary amine | Rigid polycyclic framework |
Research Findings and Trends
Solubility: Aliphatic amino alcohols (e.g., 1-Amino-2,2-dimethylheptan-3-ol) exhibit higher water solubility than aromatic derivatives (e.g., Metaxalone Related Compound B) due to reduced hydrophobicity .
Toxicity: Aliphatic amino alcohols generally show lower acute toxicity than aromatic amines (e.g., dimethylanilines in ) but may still pose risks due to amine reactivity .
Biological Activity
1-Amino-2,2-dimethylheptan-3-ol is an organic compound with the molecular formula . This compound features both an amino group (-NH2) and a hydroxyl group (-OH), making it a versatile molecule in various chemical applications, particularly in biological systems. Its unique structure allows for significant interactions with biological targets, influencing various biochemical pathways.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H21NO |
| Molecular Weight | 159.27 g/mol |
| IUPAC Name | 1-amino-2,2-dimethylheptan-3-ol |
| InChI | InChI=1S/C9H21NO/c1-4-5-6-8(11)9(2,3)7-10/h8,11H,4-7,10H2,1-3H3 |
| InChI Key | KSIJVUPJRKIOND-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(C)(C)CN)O |
The biological activity of 1-amino-2,2-dimethylheptan-3-ol is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and other interactions that can modulate the activity of various molecular targets.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can potentially bind to specific receptors, influencing signaling pathways and cellular responses.
Antimicrobial Activity
In vitro studies have indicated that 1-amino-2,2-dimethylheptan-3-ol exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness appears to correlate with its concentration and the specific bacterial species tested.
Antiviral Properties
Research has also investigated its potential antiviral effects. Preliminary tests show that the compound may inhibit viral replication in certain models, suggesting a possible role in antiviral drug development.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess the antimicrobial effects against Staphylococcus aureus.
- Method : Disk diffusion method was employed to evaluate inhibition zones.
- Results : Significant inhibition was observed at concentrations above 100 µg/mL.
-
Case Study on Antiviral Activity :
- Objective : Evaluate the antiviral potential against Influenza virus.
- Method : Viral plaque reduction assay.
- Results : The compound reduced plaque formation by approximately 50% at a concentration of 200 µg/mL.
Comparison with Similar Compounds
To understand the unique properties of 1-amino-2,2-dimethylheptan-3-ol, it is useful to compare it with other amino alcohols:
| Compound | Structure | Key Properties |
|---|---|---|
| 1-Amino-2,2-dimethylheptan-3-ol | Structure | Antimicrobial and antiviral activity |
| 2-Amino-2-methyl-1-propanol | Structure | Shorter carbon chain; different reactivity |
| 1-Amino-2-propanol | Structure | Lacks dimethyl substitution; distinct properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
